![molecular formula C18H18FNO4S2 B2374360 (E)-3-((4-fluorophenyl)sulfonyl)-1-((4-methylstyryl)sulfonyl)azetidine CAS No. 1448139-27-2](/img/structure/B2374360.png)
(E)-3-((4-fluorophenyl)sulfonyl)-1-((4-methylstyryl)sulfonyl)azetidine
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Description
(E)-3-((4-fluorophenyl)sulfonyl)-1-((4-methylstyryl)sulfonyl)azetidine, also known as FSA, is a chemical compound that has been extensively studied for its potential in various scientific research applications. FSA is a member of the azetidine family of compounds, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
PET Imaging of Central nAChRs
(E)-3-((4-fluorophenyl)sulfonyl)-1-((4-methylstyryl)sulfonyl)azetidine shows potential in PET imaging for central nicotinic acetylcholine receptors (nAChRs). The fluoro derivative of A-85380, a similar azetidine compound, demonstrated in vivo binding properties for nAChRs, making it suitable for brain imaging of these receptors using PET technology (Doll et al., 1999).
Antiandrogen Activity
Research has shown that certain derivatives of azetidine, similar to (E)-3-((4-fluorophenyl)sulfonyl)-1-((4-methylstyryl)sulfonyl)azetidine, possess antiandrogen activity. For example, the compound ICI 176334, a nonsteroidal antiandrogen with a 3-[(4-fluorophenyl)sulfonyl] structure, was developed for treating androgen-responsive diseases (Tucker et al., 1988).
Reactivity and Synthesis
Studies on the reactivity of 4-arylthio-2-azetidinones, which share structural similarities with the compound , reveal insights into the synthesis and potential modifications of azetidine derivatives. These studies discuss the reaction of these compounds with various reagents, leading to different derivatives (Hirai et al., 1973).
Multifunctional Neuroprotective Agents
Derivatives of azetidine, including those with sulfonyl groups, have been studied for their potential as neuroprotective agents. Research into (E)-3,4-dihydroxystyryl aralkyl sulfones and sulfoxides, for instance, has demonstrated their potency in scavenging free radicals and protecting against various toxicities in neuronal cells (Ning et al., 2014).
Synthesis of Fluoro-Containing Compounds
Research on the synthesis of fluorine-containing compounds, including oxetanes and azetidines, using fluorosulfones, can provide insights into novel methods for synthesizing and modifying azetidine derivatives, potentially impacting the development of new pharmaceuticals or materials (Laporte et al., 2015).
Solvatochromic Properties
Studies on the solvatochromic properties of certain compounds, including azetidine derivatives, have demonstrated their ability to distinguish between structurally relevant organic liquids, which could have applications in analytical chemistry and materials science (Liu et al., 2016).
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S2/c1-14-2-4-15(5-3-14)10-11-25(21,22)20-12-18(13-20)26(23,24)17-8-6-16(19)7-9-17/h2-11,18H,12-13H2,1H3/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAVFRUKXHXQSN-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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